8-methoxy-3',3'-dimethyl-6-nitro-1'-phenyl-1',3'-dihydrospiro[chromene-2,2'-indole]
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Overview
Description
8-methoxy-3’,3’-dimethyl-6-nitro-1’-phenyl-1’,3’-dihydrospiro[chromene-2,2’-indole] is a complex organic compound that belongs to the class of spiropyrans. Spiropyrans are known for their photochromic properties, meaning they can change color when exposed to light. This particular compound has a nitro group that enhances its overall quantum yield, making it useful in various photochemical applications .
Preparation Methods
The synthesis of 8-methoxy-3’,3’-dimethyl-6-nitro-1’-phenyl-1’,3’-dihydrospiro[chromene-2,2’-indole] typically involves multiple steps. One common method includes the Fischer indole cyclization, where an indole derivative is cyclized in the presence of glacial acetic acid and concentrated hydrochloric acid. This is followed by the installation of the gramine side chain using N,N-dimethylmethylene ammonium chloride in acetic acid . Industrial production methods often involve similar multi-step processes but are optimized for higher yields and scalability.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole nucleus due to its high electron density. Common reagents include halogens and sulfonyl chlorides.
Photochemical Reactions: As a photochromic dye, it can undergo reversible isomerization when exposed to UV light, changing its color and optical properties.
Scientific Research Applications
8-methoxy-3’,3’-dimethyl-6-nitro-1’-phenyl-1’,3’-dihydrospiro[chromene-2,2’-indole] has a wide range of applications in scientific research:
Chemistry: Used as a photochromic dye in various photochemical studies.
Medicine: Investigated for its potential use in drug delivery systems where controlled release is triggered by light.
Industry: Utilized in the development of optical data storage devices and signal transducer receptors.
Mechanism of Action
The mechanism of action for this compound primarily involves its photochromic properties. When exposed to UV light, the compound undergoes a reversible isomerization, changing from a closed spiropyran form to an open merocyanine form. This change alters its optical properties, making it useful in various applications such as optical data storage and signal transduction .
Comparison with Similar Compounds
Similar compounds include other spiropyrans like 1’,3’,3’-trimethyl-6-nitro-8-methoxyspiro[indoline-2,2’-benzopyran] and 1,3,3-trimethylindolino-6’-nitro-8’-methoxybenzopyrylspiran. Compared to these, 8-methoxy-3’,3’-dimethyl-6-nitro-1’-phenyl-1’,3’-dihydrospiro[chromene-2,2’-indole] has a higher quantum yield due to the presence of the nitro group, making it more efficient in photochemical applications .
Properties
IUPAC Name |
8-methoxy-3',3'-dimethyl-6-nitro-1'-phenylspiro[chromene-2,2'-indole] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4/c1-24(2)20-11-7-8-12-21(20)26(18-9-5-4-6-10-18)25(24)14-13-17-15-19(27(28)29)16-22(30-3)23(17)31-25/h4-16H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLXWVAJODRXME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C(=CC(=C4)[N+](=O)[O-])OC)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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